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Compound of Interest

Compound Name: Isophytol

Cat. No.: B1199701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the interpretation of ¹H and ¹³C Nuclear

Magnetic Resonance (NMR) spectroscopy data for isophytol. The included protocols outline

the necessary steps for sample preparation and data acquisition, ensuring high-quality and

reproducible results.

Introduction to Isophytol and NMR Spectroscopy
Isophytol (3,7,11,15-tetramethylhexadec-1-en-3-ol) is a branched-chain unsaturated terpenoid

alcohol. It serves as a key intermediate in the synthesis of Vitamin E and Vitamin K1. Nuclear

Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine

the structure of organic molecules by providing detailed information about the chemical

environment of individual atoms. ¹H NMR provides information about the protons, while ¹³C

NMR provides information about the carbon skeleton of the molecule.

Quantitative NMR Data for Isophytol
The following tables summarize the ¹H and ¹³C NMR spectral data for isophytol, recorded in

deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of Isophytol in CDCl₃

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1199701?utm_src=pdf-interest
https://www.benchchem.com/product/b1199701?utm_src=pdf-body
https://www.benchchem.com/product/b1199701?utm_src=pdf-body
https://www.benchchem.com/product/b1199701?utm_src=pdf-body
https://www.benchchem.com/product/b1199701?utm_src=pdf-body
https://www.benchchem.com/product/b1199701?utm_src=pdf-body
https://www.benchchem.com/product/b1199701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

5.91 dd 17.3, 10.6 H-1 (CH=CH₂)

5.19 dd 17.3, 1.0 H-2a (CH=CH₂)

5.05 dd 10.6, 1.0 H-2b (CH=CH₂)

1.55 - 1.05 m - Methylene Chain

1.29 s - C(3)-CH₃

0.87 - 0.84 m - Methyl Groups

Table 2: ¹³C NMR Spectral Data of Isophytol in CDCl₃

Chemical Shift (δ) ppm Assignment

144.9 C-1 (CH=CH₂)

111.4 C-2 (CH=CH₂)

74.8 C-3

41.9 Methylene Chain

39.4 Methylene Chain

37.4 - 37.3 Methylene Chain

32.7 Methylene Chain

28.0 C(3)-CH₃

24.8 Methylene Chain

24.5 Methylene Chain

22.7 Methyl Groups

22.6 Methyl Groups

19.7 - 19.6 Methyl Groups
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Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of
Isophytol
Objective: To prepare a high-purity isophytol sample in a deuterated solvent for NMR analysis.

Materials:

Isophytol sample

Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)

Tetramethylsilane (TMS)

5 mm NMR tubes

Pasteur pipette

Small vial

Vortex mixer

Procedure:

Sample Weighing: Accurately weigh approximately 10-20 mg of the isophytol sample

directly into a clean, dry vial.

Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃) to the vial containing the isophytol sample.

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as an

internal reference for chemical shifts (δ = 0.00 ppm).

Dissolution: Gently vortex the vial to ensure the complete dissolution of the isophytol
sample in the solvent.
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Transfer to NMR Tube: Carefully transfer the solution from the vial into a clean, dry 5 mm

NMR tube using a Pasteur pipette. Ensure that the final liquid height in the tube is

approximately 4-5 cm.

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

identification.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the prepared isophytol
sample.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

standard broadband probe.

¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

Pulse Program: Standard single-pulse experiment (e.g., zg30)

Solvent: CDCl3

Temperature: 298 K

Spectral Width (SW): 16 ppm (centered around 4.7 ppm)

Acquisition Time (AQ): ~3-4 seconds

Relaxation Delay (D1): 1-2 seconds

Number of Scans (NS): 8-16 (adjust for desired signal-to-noise ratio)

Receiver Gain (RG): Set automatically or adjust manually to avoid clipping.

¹³C NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)

Solvent: CDCl3
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Temperature: 298 K

Spectral Width (SW): 240 ppm (centered around 100 ppm)

Acquisition Time (AQ): ~1-2 seconds

Relaxation Delay (D1): 2 seconds

Number of Scans (NS): 1024 or more (as ¹³C has low natural abundance)

Receiver Gain (RG): Set automatically.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually or automatically.

Perform baseline correction to ensure a flat baseline.

Reference the spectrum using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Pick the peaks in both spectra and report the chemical shifts.

Data Interpretation and Structural Elucidation
Workflow
The following diagram illustrates the logical workflow for the interpretation of isophytol NMR

data to confirm its chemical structure.
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Caption: Workflow for Isophytol NMR Data Interpretation.

Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the different NMR parameters

and the structural information they provide for isophytol.
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To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopic
Data Interpretation of Isophytol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199701#isophytol-nmr-spectroscopy-data-
interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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